molecular formula C8H10BBrO2 B3241081 4-Bromo-3,5-dimethylphenylboronic acid CAS No. 1451391-45-9

4-Bromo-3,5-dimethylphenylboronic acid

Cat. No. B3241081
CAS RN: 1451391-45-9
M. Wt: 228.88 g/mol
InChI Key: RJGXQMYJURBWIO-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylphenylboronic acid is a chemical compound with the molecular formula C8H10BBrO2 . It has an average mass of 228.879 Da and a monoisotopic mass of 227.995712 Da .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in organic chemistry. For instance, pinacol boronic esters, which are similar to 4-Bromo-3,5-dimethylphenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3,5-dimethylphenylboronic acid consists of carbon ©, hydrogen (H), boron (B), bromine (Br), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule can be determined through techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.


Chemical Reactions Analysis

Boronic acids, including 4-Bromo-3,5-dimethylphenylboronic acid, are known to participate in various chemical reactions. One of the most notable reactions is the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a boronic acid and an aryl or vinyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3,5-dimethylphenylboronic acid include its molecular weight (228.88 Da), its molecular formula (C8H10BBrO2), and its InChI key (RJGXQMYJURBWIO-UHFFFAOYSA-N) . It is a solid at room temperature .

Scientific Research Applications

Suzuki Cross-Coupling Reactions
4-Bromo-3,5-dimethylphenylboronic acid is a key reagent in Suzuki cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of a wide array of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of bis(3,5-dimethylphenyl)borinic acid and its subsequent coupling with vinyl triflate demonstrates the utility of this boronic acid in facilitating efficient cross-coupling to yield products with valuable functional groups (Winkle & Schaab, 2001).

Halodeboronation and Functionalization
Another aspect of 4-Bromo-3,5-dimethylphenylboronic acid's utility lies in its involvement in halodeboronation reactions. Such reactions are essential for the synthesis of halogenated organic compounds, which are crucial intermediates in the production of many active pharmaceutical ingredients (APIs) and organic electronics. The development of methods for the bromodeboronation of aryl boronic acids exemplifies the versatility of these compounds in synthesizing structurally diverse molecules with potential bioactivity and electronic properties (Szumigala et al., 2004).

Synthesis of Heteroarylpyridines
Functionalized pyridylboronic acids, including derivatives of 4-Bromo-3,5-dimethylphenylboronic acid, serve as precursors in the synthesis of heteroarylpyridines through Suzuki cross-coupling reactions. These reactions yield novel heteroarylpyridine derivatives, demonstrating the compound's critical role in the construction of heterocyclic compounds that are prevalent in drugs and agrochemicals (Parry et al., 2002).

Polymer Chemistry Applications
In polymer chemistry, 4-Bromo-3,5-dimethylphenylboronic acid is used in the synthesis of novel polymeric materials. For instance, its derivatives have been incorporated into polyimides, demonstrating its value in creating materials with unique electronic and optical properties. This highlights the potential of 4-Bromo-3,5-dimethylphenylboronic acid in the development of new materials for electronics and photonics applications (Choi et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3,5-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction

Action Environment

The efficacy and stability of 4-Bromo-3,5-dimethylphenylboronic acid are influenced by environmental factors such as temperature and the presence of other reagents . The compound is generally environmentally benign and exhibits exceptional mildness and functional group tolerance under specific SM coupling conditions .

Future Directions

The future directions in the study and application of 4-Bromo-3,5-dimethylphenylboronic acid and similar compounds may involve the development of more efficient synthesis methods, the exploration of new chemical reactions, and the design of novel materials and pharmaceuticals . The protodeboronation process, for instance, has potential for further development and application in organic synthesis .

properties

IUPAC Name

(4-bromo-3,5-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGXQMYJURBWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)Br)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267573
Record name B-(4-Bromo-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dimethylphenylboronic acid

CAS RN

1451391-45-9
Record name B-(4-Bromo-3,5-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Bromo-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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